molecular formula C6H9NO2 B8084315 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid

2-Azabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B8084315
M. Wt: 127.14 g/mol
InChI Key: UJWMVDYIOACKSN-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.1.1]hexane-4-carboxylic acid is a complex organic molecule characterized by its bicyclic structure, which includes an amine group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid typically involves multiple steps, starting with the formation of the bicyclic core structure followed by functional group modifications. Common synthetic routes include:

  • Ring-Closing Metathesis (RCM): This method involves the formation of the bicyclic structure through the metathesis of a diene precursor.

  • Hydroamination: This approach involves the addition of an amine to an alkyne to form the bicyclic structure.

  • Protection and Deprotection: The amine group is often protected using a tert-butoxycarbonyl (Boc) group during synthesis to prevent unwanted reactions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high purity and yield. The process may include continuous flow chemistry and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The amine group can be reduced to form secondary or tertiary amines.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the amine or carboxylic acid groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, often under basic or acidic conditions.

Major Products Formed:

  • Oxidation: Esters, amides, and carboxylic acids.

  • Reduction: Secondary and tertiary amines.

  • Substitution: Substituted amine and carboxylic acid derivatives.

Scientific Research Applications

2-Azabicyclo[2.1.1]hexane-4-carboxylic acid has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used to study biological processes involving amine and carboxylic acid groups.

  • Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

2-Azabicyclo[2.1.1]hexane-4-carboxylic acid is unique due to its bicyclic structure and functional groups. Similar compounds include:

  • 2-tert-Butoxycarbonyl-2-azabicyclo[2.1.1]hexane-4-carboxylic acid: This compound has a similar structure but includes a tert-butoxycarbonyl (Boc) protecting group.

  • 2-Azabicyclo[2.2.1]heptane-7-carboxylic acid: This compound has a different ring size and structure but shares the bicyclic and carboxylic acid features.

These compounds differ in their ring sizes, substituents, and potential applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-azabicyclo[2.1.1]hexane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5(9)6-1-4(2-6)7-3-6/h4,7H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWMVDYIOACKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[2.1.1]hexane-4-carboxylic acid
Reactant of Route 2
2-Azabicyclo[2.1.1]hexane-4-carboxylic acid
Reactant of Route 3
2-Azabicyclo[2.1.1]hexane-4-carboxylic acid
Reactant of Route 4
2-Azabicyclo[2.1.1]hexane-4-carboxylic acid
Reactant of Route 5
2-Azabicyclo[2.1.1]hexane-4-carboxylic acid
Reactant of Route 6
2-Azabicyclo[2.1.1]hexane-4-carboxylic acid

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